Magnesium;zirconium(4+);hexachloride

Description

Historical Development and Theoretical Frameworks of Zirconium(IV) Halide Chemistry

The chemistry of zirconium, a transition metal discovered in 1789 by Martin Heinrich Klaproth, has been a subject of scientific inquiry for over two centuries. shef.ac.uk The isolation of the impure metal was first achieved by Jöns Jacob Berzelius in 1824. shef.ac.uk However, the industrial-scale production of pure zirconium metal only became feasible in the 20th century with the development of processes like the crystal bar process (or Iodide Process) in 1925 and, more significantly, the Kroll process in 1945, which involves the reduction of zirconium tetrachloride (ZrCl₄) with magnesium. berkeley.edunih.gov This latter process intrinsically links the chemistries of zirconium and magnesium chlorides.

Zirconium(IV) chloride, or zirconium tetrachloride, is a cornerstone of zirconium chemistry. researchgate.net Unlike the monomeric and distillable titanium tetrachloride (TiCl₄), solid ZrCl₄ possesses a polymeric structure where each zirconium atom is octahedrally coordinated, leading to its higher melting point. researchgate.net This polymeric nature, with bridging chlorides, is a key feature of its solid-state chemistry. researchgate.net The Zr-Cl-Zr linkages in this polymer are readily cleaved by Lewis bases, making ZrCl₄ a versatile precursor for the synthesis of a vast array of zirconium complexes. researchgate.netresearchgate.net

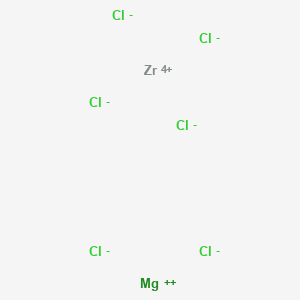

The coordination chemistry of zirconium(IV) is characterized by its large ionic radius and the +4 oxidation state, which allows for a range of coordination numbers, typically from 6 to 8. materialsproject.orgnih.gov The hexachlorozirconate(IV) anion, [ZrCl₆]²⁻, is a well-established coordination complex featuring an octahedral geometry around the zirconium center. mdpi.com The formation of such anionic complexes is a central concept in understanding the structure of compounds like MgZrCl₆. Theoretical frameworks, including Density Functional Theory (DFT), have been employed to understand the stability and electronic structure of zirconium complexes, including those with mixed halide and other ligands. researchgate.net These computational methods, alongside experimental techniques like X-ray crystallography, have been crucial in elucidating the structures of various zirconium(IV) halide complexes. materialsproject.orgnih.govmdpi.com

Properties of Zirconium(IV) Chloride

| Property | Value |

|---|---|

| Chemical Formula | ZrCl₄ |

| Molar Mass | 233.04 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 437 °C (sublimes) |

| Boiling Point | 331 °C (sublimes) |

Overview of Magnesium Salt Chemistry in Inorganic Systems

Magnesium, an alkaline earth metal, is the eighth most abundant element in the Earth's crust. Its salts, particularly magnesium chloride (MgCl₂), are prevalent in nature, found in brines and seawater. mdpi.com In inorganic systems, magnesium typically exists as the Mg²⁺ cation. A dominant feature of magnesium's coordination chemistry in aqueous solution is its strong tendency to form the hexaaquomagnesium(II) ion, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated by six water molecules. mdpi.com This high affinity for water is a critical factor in the chemistry of hydrated magnesium salts.

In non-aqueous and solid-state systems, magnesium salts participate in a wide variety of chemical transformations. Magnesium chloride, for instance, is a key component in the production of magnesium metal through electrolysis. It also serves as a precursor for the synthesis of other magnesium compounds, such as magnesium oxide (MgO), a technologically important ceramic material. iaea.org The coordination chemistry of magnesium extends beyond simple hydrates. Magnesium ions can form complexes with a diverse range of ligands, including halides, nitrogen-containing molecules, and organic species. materialsproject.org In the context of mixed-metal systems, magnesium salts can influence the structure and reactivity of transition metal complexes. For example, MgCl₂ has been shown to act as a promoter in certain zirconium-based polymerization catalysts. mdpi.com

Properties of Magnesium Chloride

| Property | Value |

|---|---|

| Chemical Formula | MgCl₂ |

| Molar Mass | 95.211 g/mol (anhydrous) |

| Appearance | White or colorless crystalline solid |

| Melting Point | 714 °C |

| Boiling Point | 1412 °C |

Scope and Significance of Research on Mixed Cation Zirconium(IV) Chloro Complexes

One of the most significant contexts for the interaction between magnesium and zirconium(IV) chloride is in materials synthesis. The Kroll process for zirconium metal production is a large-scale industrial example where the reaction between ZrCl₄ and molten magnesium is central. nih.gov While the primary products are zirconium metal and magnesium chloride, the potential for forming intermediate mixed-metal chloride phases under certain conditions cannot be discounted.

In the realm of catalysis, bimetallic systems involving zirconium have shown significant promise. The addition of a second metal, such as magnesium, can modulate the electronic and steric properties of the catalytic center, leading to enhanced activity or selectivity. The promoting role of MgCl₂ in ethylene (B1197577) polymerization catalyzed by zirconium(IV) complexes suggests that interactions between magnesium and zirconium chloro species can generate more active catalytic sites. mdpi.com

Furthermore, the study of mixed-metal halides contributes to a fundamental understanding of solid-state chemistry and the principles of crystal engineering. The structural characterization of compounds like MgZrCl₆ can provide insights into how different cations co-assemble with complex anions, which is valuable for the rational design of new materials with tailored properties. For instance, the crystal structure of FeZrCl₆ represents a new structural type for ABX₆ compounds, highlighting the potential for discovering novel structures in related systems. The exploration of the synthesis, structure, and properties of Magnesium;zirconium(4+);hexachloride is therefore a part of the broader scientific endeavor to expand the library of inorganic materials and harness their potential for technological applications.

Properties

Molecular Formula |

Cl6MgZr |

|---|---|

Molecular Weight |

328.2 g/mol |

IUPAC Name |

magnesium;zirconium(4+);hexachloride |

InChI |

InChI=1S/6ClH.Mg.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |

InChI Key |

XVWNLOROHIUVSB-UHFFFAOYSA-H |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques for Magnesium Containing Hexachlorozirconate Iv Systems

Solvothermal and Hydrothermal Synthetic Approaches for Hexachlorozirconate(IV) Compounds

Solvothermal and hydrothermal syntheses are versatile methods for the preparation of a wide range of inorganic materials, including complex halides. These techniques involve chemical reactions in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. The primary distinction between the two is the solvent used: hydrothermal synthesis specifically employs water, while solvothermal synthesis utilizes organic solvents.

While specific literature on the solvothermal or hydrothermal synthesis of magnesium hexachlorozirconate(IV) is not abundant, the general principles of these methods can be applied. The synthesis would typically involve the reaction of a magnesium source, such as magnesium chloride (MgCl₂), and a zirconium source, like zirconium tetrachloride (ZrCl₄), in a suitable solvent under elevated temperature and pressure. The choice of solvent is crucial as it influences the solubility of the precursors and the reaction kinetics. For instance, in solvothermal synthesis, organic solvents with high boiling points can be used to achieve higher reaction temperatures, which can promote the formation of crystalline products.

The key parameters that can be controlled in these syntheses to influence the product's characteristics include:

Temperature and Pressure: These parameters directly affect the reaction rate and the crystallinity of the product.

Reaction Time: The duration of the synthesis can impact the completeness of the reaction and the size of the resulting crystals.

Precursor Concentration and Ratio: The stoichiometry of the reactants is critical to obtaining the desired single-phase product.

Solvent Type: The polarity and coordinating ability of the solvent can influence the reaction pathway and the morphology of the product.

Solid-State Reaction Pathways and Optimization for Mixed Metal Chlorides

Solid-state reactions provide a solvent-free route to synthesize mixed metal halides like magnesium hexachlorozirconate(IV). These methods typically involve the direct reaction of the solid precursors at elevated temperatures. The primary advantage of this approach is the potential for stoichiometric control and the avoidance of solvent-related impurities.

A common solid-state method is mechanochemical synthesis , which utilizes mechanical energy, often through ball milling, to induce chemical reactions. researchgate.net This technique can be performed at or near room temperature, offering an energy-efficient alternative to high-temperature furnace methods. researchgate.net The process involves grinding the precursor powders, MgCl₂ and ZrCl₄, together in a high-energy mill. The mechanical forces generated during milling can break chemical bonds and create fresh surfaces, promoting the reaction between the solids.

Another important solid-state route is through high-temperature calcination . In this method, a stoichiometric mixture of the precursor salts is heated in a furnace under a controlled atmosphere, often an inert gas like argon, to prevent oxidation and hydrolysis. The reaction temperature and duration are critical parameters that need to be optimized to ensure a complete reaction and to obtain a crystalline product. For analogous compounds like cesium hexachlorozirconate (Cs₂ZrCl₆), solid-state reactions have been successfully employed. researchgate.net

Optimization of solid-state reactions for mixed metal chlorides involves a systematic study of various parameters to achieve the desired product with high purity and crystallinity. Key parameters for optimization include:

| Parameter | Description | Typical Range/Considerations |

| Reactant Stoichiometry | The molar ratio of the precursor salts. | A 1:1 molar ratio of MgCl₂ to ZrCl₄ is theoretically required for MgZrCl₆. |

| Reaction Temperature | The temperature at which the reaction is carried out. | This will depend on the thermal stability of the precursors and the product. For furnace methods, temperatures can range from 300 to 800 °C. |

| Reaction Time | The duration of the heating or milling process. | Can range from a few hours to several days for furnace methods, and minutes to hours for mechanochemical synthesis. |

| Atmosphere | The gaseous environment during the reaction. | An inert atmosphere (e.g., argon, nitrogen) is crucial to prevent side reactions with oxygen or moisture. |

| Grinding/Milling | The physical preparation of the reactants. | Intimate mixing of the precursors is essential for a complete reaction. |

Single Crystal Growth Strategies for Hexachlorozirconate(IV) Complexes

The growth of large, high-quality single crystals is paramount for the detailed characterization of the structural and physical properties of magnesium hexachlorozirconate(IV). Several techniques are available for growing single crystals of halide compounds.

The Bridgman-Stockbarger technique is a widely used melt growth method for producing large single crystals. This method involves the directional solidification of a molten material in a sealed ampoule that is slowly passed through a temperature gradient. For MgZrCl₆, the polycrystalline material would be sealed in a quartz or similar inert ampoule under vacuum or an inert atmosphere. The ampoule is then heated above the melting point of the compound and slowly lowered through a furnace with a sharp temperature gradient. As the ampoule moves into the cooler region, a single crystal nucleates at the tip and grows to fill the entire volume.

Another powerful technique is the flux method , which is particularly useful for materials that have very high melting points or that decompose before melting. In this method, the components of the desired crystal are dissolved in a molten salt (the flux), and the crystal is grown by slowly cooling the solution. The choice of flux is critical; it must have a low melting point, dissolve the reactants, and not be incorporated into the crystal lattice. For complex chlorides, a eutectic mixture of alkali or alkaline earth chlorides can often serve as a suitable flux.

Chemical Vapor Transport (CVT) is a technique where a solid material is transported in the gas phase via a chemical reaction with a transport agent. The material is then deposited as single crystals in a different region of the reaction vessel, typically due to a temperature gradient. For MgZrCl₆, a suitable transport agent, such as a halogen, would be introduced into a sealed tube containing the polycrystalline material. A temperature gradient is established along the tube, causing the material to react with the transport agent to form a volatile species at the hotter end. This gaseous complex then diffuses to the cooler end, where the reverse reaction occurs, depositing single crystals of the purified material.

| Crystal Growth Technique | Principle | Key Parameters |

| Bridgman-Stockbarger | Directional solidification of a melt. | Temperature gradient, lowering rate, ampoule design. |

| Flux Method | Crystallization from a molten salt solution. | Flux composition, cooling rate, temperature range. |

| Chemical Vapor Transport | Gas-phase transport via a reversible chemical reaction. | Temperature gradient, transport agent, pressure. |

Purification and Isolation Techniques for Complex Halide Structures

The purity of the synthesized magnesium hexachlorozirconate(IV) is crucial for accurate property measurements. The purification of the precursors, particularly zirconium tetrachloride, is often a necessary first step. ZrCl₄ can be purified by sublimation to remove less volatile impurities. materialsproject.org

For the final complex halide product, several purification techniques can be employed. Recrystallization from a suitable solvent is a common method for purifying solid compounds. This involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility and then allowing the solution to cool slowly. The purified compound will crystallize out, leaving impurities behind in the solution. The choice of solvent is critical and must be determined experimentally.

For double salts, such as Mohr's salt (ferrous ammonium (B1175870) sulfate), purification is often achieved by preparing a solution with the stoichiometric amounts of the constituent salts and allowing the double salt to crystallize out upon cooling. byjus.comncert.nic.in A similar approach could be adapted for MgZrCl₆, where a solution containing equimolar amounts of MgCl₂ and ZrCl₄ in a suitable non-aqueous solvent could be prepared, followed by crystallization of the double salt.

Sublimation can also be used to purify the final product if it has a sufficiently high vapor pressure and is thermally stable. This technique involves heating the solid under vacuum, causing it to sublime directly into the gas phase. The vapor is then condensed on a cold surface to form purified crystals, leaving non-volatile impurities behind.

Detailed Structural Elucidation and Solid State Architecture of Magnesium Containing Zirconium Iv Hexachloride Systems

Single-Crystal X-ray Diffraction Analysis of Hexachlorozirconate(IV) Anions

While a dedicated single-crystal X-ray diffraction (SC-XRD) study on MgZrCl₆ has not been extensively reported in the reviewed literature, the crystallographic data obtained from powder diffraction refinement provides a solid foundation for understanding its structure. arxiv.org SC-XRD is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. arxiv.org For hexachlorozirconate(IV) anions, [ZrCl₆]²⁻, this method would unequivocally determine the geometry of the anion and the coordination environment of the zirconium atom.

In a typical SC-XRD experiment, a small, optically clear, and unfractured crystal is mounted and centered in an X-ray beam. arxiv.org The interaction of the incident monochromatic X-rays with the crystal lattice produces a diffraction pattern. arxiv.org By analyzing the positions and intensities of the diffracted beams, the crystal structure can be solved and refined. arxiv.org For MgZrCl₆, this would involve determining the precise locations of the magnesium, zirconium, and chlorine atoms within the unit cell. Based on the refined structure from powder data, it is known that MgZrCl₆ adopts a layered hexagonal structure. arxiv.org A single-crystal study would provide more accurate anisotropic displacement parameters for each atom, offering insights into their thermal motion.

Powder X-ray Diffraction for Phase Purity and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a primary tool for identifying crystalline phases and determining unit cell dimensions of polycrystalline materials. figshare.com For MgZrCl₆, which is synthesized via mechanochemistry (ball milling), PXRD is crucial for assessing the phase purity and crystallinity of the product. arxiv.org High-resolution synchrotron X-ray diffraction has shown that as-milled MgZrCl₆ is poorly crystalline. arxiv.org However, upon heat treatment, it crystallizes into a layered hexagonal structure with the space group P31c. arxiv.org

In-situ synchrotron PXRD experiments have revealed a narrow temperature window for the crystallization of MgZrCl₆, occurring around 400 °C. At higher temperatures, the compound decomposes. arxiv.org This temperature sensitivity highlights the utility of ball milling for synthesizing this phase, as traditional high-temperature solid-state methods would likely lead to decomposition. arxiv.org

Rietveld refinement of the PXRD data is a powerful method for extracting detailed structural information from a powder pattern. researchgate.net This least-squares approach refines a theoretical line profile to match the measured profile, allowing for the determination of lattice parameters, atomic positions, and other structural details. arxiv.org For MgZrCl₆, Rietveld analysis was conducted on the diffraction data of the annealed, crystalline sample to refine its structural parameters. arxiv.org The starting model for the refinement was based on the isostructural FeZrCl₆ (ICSD Collection Code 39666), with magnesium replacing iron. arxiv.org The refinement included lattice parameters, atomic positions, thermal parameters, and size broadening effects. arxiv.org

Table 1: Refined Crystallographic Data for MgZrCl₆

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P31c |

| a (Å) | 6.183 |

| c (Å) | 11.667 |

| V (ų) | 386.5 |

Data obtained from Rietveld refinement of synchrotron PXRD data. arxiv.org

Neutron Diffraction Studies of Atomic Positions and Inter-ionic Interactions

While specific neutron diffraction studies on MgZrCl₆ are not detailed in the available literature, this technique offers significant advantages for the structural analysis of chloride-containing materials. Neutron diffraction is particularly sensitive to the positions of light elements and can distinguish between elements with similar X-ray scattering factors. researchgate.net In the context of MgZrCl₆, neutron diffraction would be highly effective in precisely locating the chlorine atoms within the lattice.

The scattering of neutrons is by the atomic nucleus, unlike X-rays which are scattered by electrons. researchgate.net This allows for the accurate determination of the positions of anions like chloride, even in the presence of heavier metal cations such as zirconium. This precision is crucial for a detailed understanding of the inter-ionic interactions and bonding within the crystal lattice. Furthermore, neutron diffraction can provide information on magnetic ordering in materials, although this is not expected to be a primary feature of MgZrCl₆. nih.gov The technique can be performed on powder samples, making it suitable for materials synthesized via mechanochemistry. researchgate.net

For analogous metal halides, neutron diffraction has been instrumental in refining the crystal structures and understanding the nature of the chemical bonds. For instance, in the study of other complex chlorides, neutron diffraction has helped to elucidate the details of hydrogen bonding where applicable and to accurately determine anion positions. nih.govcdnsciencepub.com

Crystallographic Databases and Comparative Structural Analysis with Analogous Hexachlorozirconates

Crystallographic databases are essential resources for the comparative analysis of crystal structures. The Inorganic Crystal Structure Database (ICSD) and the Crystallography Open Database (COD) are comprehensive repositories of crystal structure data. researchgate.net A search for MgZrCl₆ in these databases would likely lead to the structure deposited from the work of Rom et al., which is based on the refinement of synchrotron powder diffraction data. arxiv.org

The structure of MgZrCl₆ can be compared with other ABX₆ compounds, particularly other hexachlorozirconates. A notable analogue is FeZrCl₆, which was used as the starting model for the Rietveld refinement of MgZrCl₆. arxiv.org The alkali metal hexachlorozirconates, such as Na₂ZrCl₆ and K₂ZrCl₆, have also been well-characterized. nih.gov These compounds often crystallize in high-symmetry cubic or related structures. For example, K₂ZrCl₆ has been shown to have a cubic lattice. nih.gov

Table 2: Comparison of Lattice Parameters for Selected Hexachlorozirconates

| Compound | Crystal System | a (Å) | c (Å) | Reference |

| MgZrCl₆ | Hexagonal | 6.183 | 11.667 | arxiv.org |

| K₂ZrCl₆ | Cubic | 10.081 | - | nih.gov |

Analysis of Coordination Geometry and Bonding Characteristics in Mixed Metal Halide Lattices

The crystal structure of MgZrCl₆ consists of layers of edge-sharing [ZrCl₆]²⁻ and [MgCl₆]⁴⁻ octahedra. The bonding within this mixed metal halide lattice is predominantly ionic, arising from the electrostatic attraction between the Mg²⁺ and Zr⁴⁺ cations and the Cl⁻ anions. nih.govrsc.org The significant difference in electronegativity between the metallic elements and chlorine leads to the transfer of electrons and the formation of ions. rsc.org

The coordination geometry around the zirconium(IV) ion is expected to be octahedral, with the Zr⁴⁺ ion at the center of six chloride ions. This is a common coordination environment for zirconium in halide complexes. researchgate.net Similarly, the magnesium ion is also octahedrally coordinated by six chloride ions. Pair distribution function (PDF) analysis of the as-milled MgZrCl₆ suggests the formation of 2D sheets with octahedral coordination and some degree of Mg-Zr ordering, which then crystallize into a 3D structure upon annealing. arxiv.org

The nature of the bonding in mixed alkali/alkaline earth-transition metal halides can have a covalent component as well. Theoretical calculations, such as density functional theory (DFT), can provide deeper insights into the electronic structure and the degree of covalency in the metal-chloride bonds. For MgZrCl₆, DFT calculations indicate a higher energy barrier for interlayer hopping of Mg²⁺ ions, which is consistent with the experimental observation of low ionic conductivity. arxiv.org This suggests strong ionic interactions within the layers and weaker interactions between the layers, characteristic of a layered material.

Sophisticated Spectroscopic Characterization and Vibrational Analysis

Raman Spectroscopy for Vibrational Mode Assignment and Structural Insights

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are sensitive to chemical composition, crystal structure, and local symmetry. psu.edu For an ionic compound like MgZrCl₆, the Raman spectrum is expected to be dominated by the internal vibrational modes of the [ZrCl₆]²⁻ anion and the low-frequency lattice modes involving the motion of the Mg²⁺ cations against the anionic sublattice.

The [ZrCl₆]²⁻ anion, possessing an octahedral (Oₕ) symmetry, has theoretically predictable vibrational modes. Group theory predicts three Raman-active internal modes:

ν₁ (A₁₉) : A symmetric stretching mode, typically observed as a strong, polarized band.

ν₂ (E₉) : A degenerate asymmetric stretching mode.

ν₅ (T₂₉) : A degenerate bending mode.

Studies on analogous compounds, such as Cs₂ZrCl₆, have identified these modes, providing a reliable basis for assigning the spectrum of MgZrCl₆. researchgate.net For instance, in Cs₂ZrCl₆, the A₁₉ stretching mode appears around 326 cm⁻¹, while the T₂₉ bending mode is observed near 161 cm⁻¹. researchgate.net The substitution of the large Cs⁺ cation with the smaller, more polarizing Mg²⁺ cation may induce slight shifts in these frequencies due to changes in the crystal lattice and electrostatic interactions.

Additionally, low-frequency lattice modes, corresponding to the translational motions of the Mg²⁺ cations and the rigid [ZrCl₆]²⁻ units, are expected below 100 cm⁻¹. The positions and number of these external modes are highly sensitive to the specific crystal structure and symmetry of the unit cell.

Table 1: Expected Raman Vibrational Modes for MgZrCl₆ based on [ZrCl₆]²⁻ (Oₕ symmetry)

| Vibrational Mode | Symmetry | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₁ | A₁₉ | Symmetric Zr-Cl Stretch | ~320 - 335 |

| ν₂ | E₉ | Asymmetric Zr-Cl Stretch | ~250 - 290 |

| ν₅ | T₂₉ | Cl-Zr-Cl Bend | ~160 - 170 |

| Lattice Modes | - | Mg²⁺ vs [ZrCl₆]²⁻ Translations | < 100 |

Note: Wavenumbers are estimated based on data from analogous hexachlorozirconate compounds. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Local Structure

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within the top few nanometers of a material. For MgZrCl₆, XPS analysis would involve monitoring the core-level electron binding energies of magnesium, zirconium, and chlorine.

Zirconium (Zr 3d): The Zr 3d region is expected to show a well-resolved spin-orbit doublet (3d₅/₂ and 3d₃/₂). The binding energy of the Zr 3d₅/₂ peak for zirconium in the +4 oxidation state, as in ZrO₂, is typically around 182-183 eV. thermofisher.com In a chloride environment, a slight shift is expected due to the different electronegativity of chlorine compared to oxygen. mdpi.com

Magnesium (Mg 2p/1s): The Mg 2p or Mg 1s peaks would confirm the presence and chemical state of magnesium. For magnesium in an ionic chloride or oxide environment, the Mg 2p peak is typically found around 50-51 eV. researchgate.net

Chlorine (Cl 2p): The Cl 2p spectrum will also present a spin-orbit doublet (2p₃/₂ and 2p₁/₂). For chloride anions bonded to a metal, the Cl 2p₃/₂ peak is typically observed around 198-199 eV.

X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, could provide detailed information on the local structure around the zirconium atoms, such as Zr-Cl bond distances and the coordination number, confirming the expected octahedral geometry of the [ZrCl₆]²⁻ anion.

Table 3: Predicted Core-Level Binding Energies for MgZrCl₆ in XPS

| Element | Core Level | Predicted Binding Energy (eV) | Notes |

|---|---|---|---|

| Zirconium | Zr 3d₅/₂ | ~182 - 184 | Consistent with Zr(IV) oxidation state. |

| Magnesium | Mg 2p | ~50 - 52 | Consistent with Mg(II) oxidation state. |

| Chlorine | Cl 2p₃/₂ | ~198 - 200 | Consistent with chloride (Cl⁻) anion. |

Note: Values are estimates based on data for related zirconium and magnesium chlorides and oxides. thermofisher.comresearchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the local atomic environment in crystalline materials. st-andrews.ac.ukucl.ac.uk For MgZrCl₆, several nuclei are NMR-active and could provide unique structural insights.

⁹¹Zr NMR: The only NMR-active isotope of zirconium, ⁹¹Zr, is a quadrupolar nucleus (spin I = 5/2) with low natural abundance and a low gyromagnetic ratio, making it a challenging nucleus to study. rsc.org However, experiments performed at high magnetic fields can yield valuable data. The ⁹¹Zr isotropic chemical shift is highly sensitive to the coordination environment and the electronegativity of the bonded halogen. nih.govresearchgate.net The quadrupolar coupling constant (Cₒ) is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing a direct probe of the symmetry of the Zr site. For a perfect octahedron, the Cₒ would be zero; any distortion would result in a non-zero, measurable Cₒ. nih.gov

²⁵Mg NMR: Magnesium-25 is also a low-sensitivity quadrupolar nucleus (I = 5/2). huji.ac.il Its NMR parameters are sensitive to the local coordination environment. rsc.orgpsu.edu In MgZrCl₆, ²⁵Mg ssNMR could confirm the symmetry of the magnesium site within the crystal lattice. Similar to ⁹¹Zr, a non-zero quadrupolar coupling constant would indicate a deviation from a highly symmetric (e.g., cubic) environment. researchgate.net

³⁵Cl/³⁷Cl NMR: Both chlorine isotopes are quadrupolar (I = 3/2) and can be studied by ssNMR. The ³⁵Cl EFG tensor parameters are sensitive probes of the M-Cl bond and can differentiate between bridging and terminal chlorides, as well as variations in bond lengths and angles. nih.gov In the case of MgZrCl₆, all chlorides are chemically equivalent in a perfect octahedral [ZrCl₆]²⁻ anion, which would lead to a single resonance. Any structural distortion breaking this equivalence could be detected as multiple signals or a complex lineshape.

Table 4: Properties of NMR-Active Nuclei in MgZrCl₆

| Isotope | Spin (I) | Natural Abundance (%) | Quadrupole Moment (Q) [barn] | Key Insights |

|---|---|---|---|---|

| ⁹¹Zr | 5/2 | 11.22 | -0.22 | Zr coordination, site symmetry |

| ²⁵Mg | 5/2 | 10.00 | +0.20 | Mg site symmetry, local structure |

| ³⁵Cl | 3/2 | 75.77 | -0.082 | Zr-Cl bonding, site equivalence |

Spectroscopic Signatures of Phase Transitions and Polymorphism

A study on tetramethylammonium (B1211777) hexachlorozirconate, [(CH₃)₄N]₂ZrCl₆, revealed phase transitions characterized by changes in the Raman spectra. osti.gov Spectroscopic manifestations of a phase transition in MgZrCl₆ could include:

Splitting of Degenerate Modes: A transition to a lower symmetry phase would lift the degeneracy of the E₉ and T₂₉ Raman modes and the T₁ᵤ infrared modes, causing them to split into multiple distinct peaks.

Activation of Silent Modes: Vibrational modes that are silent (inactive) in the high-symmetry phase may become active in the Raman or IR spectra of the low-symmetry phase.

Abrupt Changes in Peak Position and Width: The frequencies and linewidths of vibrational bands can change discontinuously or show a distinct change in their temperature-dependent slope at a phase transition temperature. mdpi.com

By monitoring the Raman or IR spectra as a function of temperature, it is possible to identify phase transition temperatures and gain insight into the nature of the structural changes occurring in the compound.

Computational Chemistry and Theoretical Modeling of Electronic Structure and Bonding

Density Functional Theory (DFT) Calculations of Electronic Band Structure and Orbital Interactions

Density Functional Theory (DFT) is a cornerstone of modern computational materials science, offering a balance between accuracy and computational cost for calculating the electronic properties of solid-state materials. umn.edunih.gov For a crystalline solid such as MgZrCl₆, DFT would be used to compute the electronic band structure and density of states (DOS).

The band structure reveals the energy levels that electrons are allowed to occupy within the crystal. The nature of the band gap—whether it is direct or indirect and its magnitude—determines the material's electronic and optical properties. For MgZrCl₆, calculations would likely show a wide band gap, characteristic of an insulating material. The valence bands would be primarily composed of chlorine p-orbitals, while the conduction bands would be dominated by zirconium d-orbitals. mdpi.com

Orbital interaction analysis, often conducted as a post-processing step, would elucidate the nature of the chemical bonds. youtube.comstanford.eduyoutube.com It would quantify the degree of covalent and ionic character in the Zr-Cl bonds within the [ZrCl₆]⁴⁻ anion and describe the primarily ionic interaction between the Mg²⁺ cations and the anionic complexes.

Table 1: Illustrative DFT-Calculated Electronic Properties for MgZrCl₆ Note: This table is hypothetical and for illustrative purposes, as specific experimental or calculated data for MgZrCl₆ is not readily available. It demonstrates the typical output of a DFT calculation.

| Property | Predicted Value | Method |

|---|---|---|

| Lattice Constant (Å) | ~9.5 - 10.5 | GGA-PBE |

| Band Gap (eV) | 4.5 - 5.5 | HSE06 |

| Band Gap Type | Indirect | HSE06 |

| Bulk Modulus (GPa) | ~30 - 40 | GGA-PBE |

Quantum Chemical Analysis of Bonding Characteristics in Coordination Complexes

To gain a deeper understanding of the bonding within the [ZrCl₆]⁴⁻ unit, quantum chemical analyses such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis would be performed. rsc.orgrsc.org These methods are applied to a model of the coordination complex, often calculated in the gas phase or with a continuum solvent model, to dissect the electron density distribution. skoltech.ru

QTAIM analysis would identify bond critical points (BCPs) between the zirconium and chlorine atoms. The properties of the electron density at these points, such as its magnitude and the Laplacian, would quantitatively describe the nature of the Zr-Cl bonds, distinguishing between covalent (shared-shell) and ionic (closed-shell) interactions. rsc.org NBO analysis would provide a picture of bonding in terms of localized orbitals, calculating atomic charges and identifying key donor-acceptor interactions that contribute to the stability of the complex.

Table 2: Hypothetical NBO Analysis Results for the [ZrCl₆]⁴⁻ Anion Note: This table is hypothetical and illustrates the type of data generated from an NBO analysis.

| Atom | Natural Charge (e) | Bond | Wiberg Bond Index |

|---|---|---|---|

| Zr | +2.8 to +3.2 | Zr-Cl | 0.4 - 0.6 |

| Cl (avg.) | -1.1 to -1.2 |

Molecular Dynamics Simulations for Dynamic Behavior and Stability in Solid-State Materials

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms in a material over time, providing insights into its structural stability, phase transitions, and ion transport properties. rsc.orgchemrxiv.orgyoutube.com For MgZrCl₆, ab initio MD (AIMD), where forces are calculated directly from DFT, could be used to assess the stability of the crystal lattice at finite temperatures. researchgate.net

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict various spectroscopic properties, which are crucial for material characterization. aps.orgresearchgate.net For Magnesium;zirconium(4+);hexachloride, methods like Time-Dependent DFT (TDDFT) or solving the Bethe-Salpeter equation (BSE) on top of a DFT calculation could be used to predict the optical absorption spectrum. nih.gov These calculations would yield the energies of electronic excitations, corresponding to the absorption of photons.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. By calculating the second derivatives of the energy with respect to atomic displacements, one can find the frequencies and intensities of the vibrational modes. nih.gov For MgZrCl₆, this would allow for the identification of characteristic stretching and bending modes of the [ZrCl₆]⁴⁻ octahedra, providing a theoretical fingerprint that could be compared with experimental data.

Table 3: Illustrative Predicted Vibrational Frequencies for the [ZrCl₆]⁴⁻ Anion Note: This table is hypothetical and for illustrative purposes only.

| Vibrational Mode | Symmetry | Calculated Wavenumber (cm-1) | Spectroscopic Activity |

|---|---|---|---|

| ν1 (symmetric stretch) | A1g | ~320 | Raman |

| ν2 (symmetric bend) | Eg | ~250 | Raman |

| ν3 (asymmetric stretch) | T1u | ~300 | IR |

| ν4 (asymmetric bend) | T1u | ~150 | IR |

Theoretical Insights into Reaction Mechanisms and Energetics in Complex Systems

Theoretical modeling can provide crucial insights into the reaction mechanisms and thermodynamics relevant to the synthesis or decomposition of MgZrCl₆. researchgate.netrsc.org DFT calculations can be used to determine the formation energy of the compound from various precursors, such as MgCl₂ and ZrCl₄, to assess its thermodynamic stability.

Furthermore, by mapping the potential energy surface, computational methods can identify transition states and calculate activation barriers for key reaction steps. youtube.com For example, the mechanism of chloride ion exchange or the diffusion of defects within the crystal lattice could be investigated. This provides an atomistic understanding of the energetics that govern the material's behavior in a reactive environment, which is fundamental for controlling its synthesis and predicting its long-term stability.

Reactivity, Stability, and Transformation Pathways

Thermal Decomposition Mechanisms and Solid-State Transformations

The thermal behavior of the magnesium chloride-zirconium tetrachloride system is critical in metallurgical processes like the Kroll process, which operates at elevated temperatures. Zirconium tetrachloride (ZrCl₄) is a volatile solid that sublimes at 331°C. wikipedia.org The interaction between magnesium metal and zirconium tetrachloride vapor typically begins at temperatures between 410-470°C. mheavytechnology.com Below 650°C, the reduction of ZrCl₄ may be incomplete, leading to the formation of lower zirconium chlorides (subchlorides). mheavytechnology.com

In the context of the MgCl₂-ZrCl₄ molten salt system, thermodynamic assessments are crucial for understanding phase stability and potential transformations. digitellinc.com The thermal decomposition of hydrated forms of magnesium chloride is a multi-step process involving dehydration and hydrolysis, ultimately forming magnesium oxide (MgO) and hydrogen chloride (HCl) gas at temperatures above 415°C. researchgate.netgoogle.comjournalssystem.comresearchgate.net For instance, the decomposition of MgCl₂·6H₂O proceeds through lower hydrates (tetrahydrate at 69°C, dihydrate at 129°C) and involves the simultaneous formation of magnesium hydroxychloride (MgOHCl) at temperatures around 167-235°C, which then converts to MgO. researchgate.netresearchgate.net

Table 1: Key Thermal Events in the Mg-Zr-Cl System

| Process | Compound/Mixture | Temperature Range (°C) | Products | Citation |

|---|---|---|---|---|

| Sublimation | Zirconium Tetrachloride (ZrCl₄) | 331 | ZrCl₄ (gas) | wikipedia.org |

| Onset of Reaction | Mg + ZrCl₄ | 410 - 470 | ZrClₓ (lower chlorides), MgCl₂ | mheavytechnology.com |

| Kroll Process Reduction | Mg + ZrCl₄ | ~800 - 850 | Zr, MgCl₂ | kipt.kharkov.ua |

| Vacuum Separation | Zr sponge + MgCl₂ + Mg | 850 - 950 | Purified Zr sponge | kipt.kharkov.ua |

Hydrolytic Stability and Pathways of Degradation in Various Media

The hydrolytic stability of the magnesium-zirconium-chloride system is largely dictated by the high reactivity of zirconium tetrachloride with water. ZrCl₄ hydrolyzes rapidly and irreversibly in the presence of moisture, even humid air, to form zirconium oxychloride (ZrOCl₂) and hydrochloric acid. wikipedia.orgnoahchemicals.com This reaction is a consequence of the high affinity of the zirconium(IV) ion for oxygen. wikipedia.org The initial steps of gas-phase hydrolysis of ZrCl₄ involve the formation of oxychlorohydroxides, which then eliminate HCl. researchgate.net

Therefore, any environment containing the MgZrCl₆ entity would be extremely sensitive to water. The degradation pathway in an aqueous medium would involve the immediate hydrolysis of the zirconium component.

The processing of chloride-containing waste from zirconium production utilizes this hydrolytic instability. Substandard chloride products are intentionally hydrolyzed to produce zirconium oxychloride, which can then be converted to high-quality zirconium dioxide (ZrO₂). kipt.kharkov.uakipt.kharkov.ua

Reactivity with Non-Aqueous Solvents and Molten Salt Systems

The reactivity of the MgCl₂-ZrCl₄ system in non-aqueous, particularly molten salt, environments is of significant industrial and research interest. bnl.gov Molten chloride salts are explored as media for the electrochemical production of zirconium and as coolants or fuel carriers in molten salt reactors (MSRs). researchgate.netwikipedia.org

In these systems, ZrCl₄ is typically dissolved in a eutectic mixture of other alkali or alkaline earth metal chlorides, such as LiCl-KCl or NaCl-KCl-MgCl₂, to lower the melting point and improve the electrochemical properties of the bath. inl.govdlr.de The presence of MgCl₂ is common in these melts, either as a primary component or as a product of metallothermic reduction. google.commdpi.cominl.gov The high operating temperatures of MSRs (500-900°C) necessitate a thorough understanding of the molten salt chemistry to prevent corrosion and ensure stability. bnl.gov

Ligand Exchange Reactions and Derivative Formation

Ligand exchange, or substitution, is a fundamental reaction for coordination complexes where one ligand is replaced by another. chemguide.co.uklibretexts.org In the context of the MgCl₂-ZrCl₄ system, the central zirconium(IV) ion, typically coordinated by chloride ions, is the primary site for such reactions. Although the starting species is often represented as ZrCl₄, in a chloride-rich environment like a molten salt, it exists as a complex anion, likely the hexachlorozirconate(IV) ion, [ZrCl₆]²⁻.

The chloride ligands in [ZrCl₆]²⁻ can be substituted by other Lewis bases present in the system. While specific studies on ligand exchange starting from a putative MgZrCl₆ are scarce, the principles can be inferred from the broader chemistry of zirconium. For example, the reaction of zirconium amide guanidinate complexes with CCl₄ results in the substitution of amide ligands with chloride ions, demonstrating the feasibility of ligand exchange at a zirconium center. nsf.gov

In non-aqueous solvents, ZrCl₄ forms adducts, which can be seen as a form of ligand exchange where the solvent molecule displaces bridging chloride ligands in the polymeric structure of solid ZrCl₄. A well-known example is the formation of the 1:2 complex with tetrahydrofuran (B95107) (THF), ZrCl₄(THF)₂. wikipedia.org The formation of derivatives is predicated on these substitution reactions, leading to a wide array of organometallic and coordination compounds of zirconium starting from ZrCl₄. noahchemicals.com

Redox Behavior and Electrochemical Transformations in Solid-State Materials

The redox behavior of the MgCl₂-ZrCl₄ system is central to the electrochemical methods for producing zirconium metal. In molten chloride salts, zirconium(IV) can be electrochemically reduced to metallic zirconium. researchgate.net This reduction often proceeds in a multi-step process. Cyclic voltammetry studies in LiCl-KCl melts show that Zr(IV) is first reduced to Zr(II), and then subsequently to Zr(0) (metallic zirconium). frontiersin.org

Zr⁴⁺ + 2e⁻ → Zr²⁺ Zr²⁺ + 2e⁻ → Zr

The formation of insoluble intermediates like ZrCl₃ and ZrCl can occur, potentially affecting the efficiency and purity of the deposited metal. inl.gov The presence of magnesium ions (Mg²⁺) in the electrolyte is also significant. The reduction of Mg²⁺ to magnesium metal is a known process in molten chloride melts, though it is reported to be an irreversible process in some systems. researchgate.net

An alternative approach combines electrochemistry with metallothermic reduction. In this method, an alkaline earth metal chloride, such as MgCl₂, is electrochemically reduced in the molten salt bath to produce the metal (Mg). This highly reactive metal then chemically reduces the zirconium chloride present in the melt to zirconium metal. google.com

ZrCl₄ + 2Mg → Zr + 2MgCl₂

This process regenerates the MgCl₂, which can be subsequently re-reduced at the cathode. This electrochemical-metallothermic route can help avoid the formation of undesirable zirconium subchlorides. google.com The development of halide solid-state electrolytes, such as derivatives of Li₂ZrCl₆, for all-solid-state batteries also highlights the importance of understanding the electrochemical transformations and ionic conductivity in these solid materials. rsc.org

Applications in Advanced Materials Science and Catalysis

Role as a Precursor in the Synthesis of Zirconium-Based Materials

Magnesium;zirconium(4+);hexachloride holds potential as a single-source precursor for the synthesis of various zirconium-based materials, such as zirconia (ZrO₂) and magnesium-stabilized zirconia. The use of bimetallic single-source precursors can offer advantages in achieving homogeneous mixing of the constituent metals at a molecular level, which can lead to the formation of materials with enhanced properties at lower temperatures.

Research into heterometallic alkoxides has demonstrated the principle of using magnesium-zirconium complexes for material synthesis. For instance, the bimetallic alkoxide Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄ has been synthesized and characterized as a precursor for zirconia-based materials. Its thermal decomposition yields metal oxides, and such precursors can stabilize thermodynamically less stable forms of zirconia, like the tetragonal phase, through metal doping. This suggests that a halide-based precursor like MgZrCl₆ could similarly be employed to produce finely dispersed, magnesium-doped zirconia powders upon controlled hydrolysis and calcination.

The synthesis of mesoporous zirconia often utilizes zirconium oxychloride as a precursor. The introduction of magnesium chloride in such syntheses can lead to the formation of magnesium-stabilized zirconia, a material with important applications in ceramics and catalysis. Therefore, a pre-formed complex like MgZrCl₆ could streamline the synthesis process and ensure a uniform distribution of magnesium within the zirconia matrix. The vapor-phase hydrolysis of ZrCl₄ is a known method for producing nano-crystalline ZrO₂ powders, and the characteristics of the final product are highly dependent on the precursor concentration and reaction conditions. The use of a bimetallic precursor in a similar process could offer a direct route to doped nanomaterials.

Zirconium-based materials synthesized from such precursors have a wide range of applications, as detailed in the table below.

| Material | Precursor Type | Synthesis Method | Key Properties & Applications |

| Tetragonal Zirconia (t-ZrO₂) | Zirconium (IV) n-propoxide / Zirconium (IV) acetate | Sol-gel | High fracture toughness, used in thermal barrier coatings and dental implants. |

| Mesoporous Zirconia | Zirconium oxychloride | Sol-gel with template | High surface area, uniform pore size, used in catalysis and separation. |

| Magnesium-doped Zirconia | Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄ | Thermal decomposition | Stabilization of tetragonal phase, enhanced ionic conductivity. |

| Zirconia Nanopowders | Zirconium tetrachloride | Vapor-phase hydrolysis | Small particle size, high crystallinity, applications in electronics and catalysis. |

Catalytic Activity in Organic Transformations and Polymerization Reactions

The catalytic potential of this compound can be inferred from the Lewis acidic nature of its zirconium tetrachloride component and the role of magnesium compounds in supporting and activating transition metal catalysts. Zirconium-based compounds are known to catalyze a variety of organic reactions, including Mannich reactions and the synthesis of biodiesel.

In the realm of polymerization, magnesium chloride is a well-established support material for Ziegler-Natta catalysts, which are used in the production of polyolefins. The interaction between the magnesium support and the transition metal active site is crucial for the catalyst's performance. While not a direct catalytic agent itself, MgZrCl₆ could serve as a precursor to such supported catalysts, providing both the support and the active metal in a single compound.

Research on half-metallocene zirconium complexes has shown their high efficiency in ethylene (B1197577) polymerization, with some complexes exhibiting exceptionally high activity at elevated temperatures. The performance of these catalysts is influenced by their ligand environment and the presence of co-catalysts. Similarly, metallocene/organic boron catalytic systems have been studied for the polymerization of α-olefins like 1-decene, demonstrating the versatility of zirconium-based catalysts.

Magnesium pincer complexes have also been shown to be effective catalysts for hydrogenation reactions, showcasing the catalytic potential of magnesium in its own right. This suggests that a bimetallic Mg-Zr complex could exhibit unique catalytic properties arising from the synergistic interaction between the two metal centers. While specific studies on the catalytic activity of MgZrCl₆ are not widely reported, the known catalytic roles of its components suggest it could be a promising candidate for various organic transformations and polymerization reactions.

| Catalytic Reaction | Catalyst System | Substrates | Key Findings |

| Ethylene Homopolymerization | Half-metallocene zirconium complexes | Ethylene | High catalytic activity (up to 58,000 kg molZr⁻¹ h⁻¹) at high temperatures. |

| 1-Decene Polymerization | Metallocene/organic boron catalyst | 1-Decene | High conversion and production of high viscosity index polymers. |

| Hydrogenation of Alkynes/Alkenes | Magnesium pincer complexes | Alkynes, Alkenes | High yields and selectivities for Z-alkenes and alkanes. |

| Mannich Reaction | Flower-like Zr-based MOF | Acyl imines | High yields (72-99%) under mild conditions and catalyst recyclability. |

| Biodiesel Synthesis | Zirconium-based MOF (CAU-28) | Oleic acid | High conversion and selectivity with good catalyst stability. |

Integration in Hybrid Materials and Nanocomposites

Hybrid organic-inorganic materials and nanocomposites are at the forefront of materials science, offering combinations of properties not achievable with single-component materials. The integration of metal complexes like this compound into such materials can impart specific functionalities, such as catalytic activity, enhanced mechanical properties, or improved thermal stability.

The synthesis of hybrid materials often involves sol-gel processes or the functionalization of nanoparticles. For instance, zinc oxide nanoparticles have been functionalized and incorporated into epoxy matrices to create hybrid materials with improved mechanical and thermal properties. Similarly, MgZrCl₆ could be incorporated into a polymer matrix or used to generate in-situ nanoparticles of magnesium and zirconium oxides or chlorides within a host material.

Graphene-nanoparticle hybrid fillers are another area of active research, where the combination of different nanomaterials leads to synergistic properties. The incorporation of MgZrCl₆-derived nanoparticles into such systems could lead to new multifunctional materials with applications in catalysis, energy storage, or sensing. The development of hybrid carbon nanocomposites has shown that the combination of different nanofillers can lead to synergistic effects in electrical properties and improved processability.

While direct examples of the integration of MgZrCl₆ into hybrid materials are scarce, the principles of hybrid material design suggest that it could be a valuable building block for creating novel functional materials.

Potential in Solid-State Electrolytes and Energy Storage Systems

The development of safe and efficient energy storage systems is a critical area of research. Magnesium-based batteries are considered a promising alternative to lithium-ion technology due to the high abundance and volumetric energy density of magnesium. A key challenge in the development of magnesium batteries is the creation of suitable electrolytes.

Solid-state electrolytes are being investigated as a safer alternative to liquid electrolytes. Halide-based solid electrolytes, in particular, have shown promise. Research on compounds structurally related to MgZrCl₆, such as Li₂ZrCl₆ and Na₂ZrCl₆, has demonstrated their potential as solid-state electrolytes for lithium-ion and sodium-ion batteries. These materials exhibit good ionic conductivity and electrochemical stability.

Given these findings, it is plausible that MgZrCl₆ could function as a solid-state electrolyte for magnesium-ion batteries. The presence of both magnesium and zirconium in the structure could facilitate the transport of Mg²⁺ ions. Further research is needed to synthesize and characterize the ionic conductivity and electrochemical window of MgZrCl₆ to validate its potential in this application.

Beyond batteries, magnesium-based materials are also being explored for hydrogen storage. The development of advanced magnesium-based energy storage systems is a rapidly advancing field, and complex halides like MgZrCl₆ may find a role in these emerging technologies.

| Electrolyte/Storage Material | Battery/Storage System | Key Properties | Reference |

| Li₂ZrCl₆ / Na₂ZrCl₆ | All-solid-state Li-ion / Na-ion batteries | Good ionic conductivity, wide electrochemical window. | |

| Magnesium-based alloys | Hydrogen storage | High hydrogen storage capacity, reversibility. | |

| Mg Metal Anode | Rechargeable Magnesium Batteries | High volumetric energy storage density. |

Role in Metal Production and Purification Processes (e.g., Kroll Process)

ZrCl₄ + 2Mg → Zr + 2MgCl₂

This reaction is typically carried out at temperatures between 800-850 °C in an inert atmosphere. The product is a porous zirconium "sponge" mixed with magnesium chloride and any unreacted magnesium. These byproducts are then removed through vacuum distillation.

Within the high-temperature environment of the Kroll reactor, the formation of intermediate complexes and compounds is likely. Given the presence of both MgCl₂ and ZrCl₄, it is conceivable that the complex halide MgZrCl₆, or related species, could form in situ. The thermodynamics and kinetics of the Kroll process are complex, involving gas-phase reactions, reactions at the surface of the molten magnesium, and the formation of lower zirconium chlorides.

Furthermore, in the purification of magnesium itself, zirconium-containing melts of chloride salts are used to remove impurities like iron and silicon. This process relies on the reaction between the impurities and zirconium, which precipitates out of the molten magnesium. The addition of zirconium in the form of a chloride salt to the magnesium melt is a key step in producing high-purity magnesium for applications such as the Kroll process itself.

The production of nuclear-grade zirconium requires stringent purification steps to remove hafnium and other neutron-absorbing elements. The multi-stage process, which includes chlorination, purification of ZrCl₄, the Kroll reduction, and vacuum distillation, is designed to achieve the high purity required for nuclear applications.

Advanced Analytical Methodologies for Complex Characterization and Quantification

Thermogravimetric Analysis (TGA) for Decomposition and Volatility Studies

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition pathways of a compound by measuring changes in its mass as a function of temperature in a controlled atmosphere. For Magnesium;zirconium(4+);hexachloride, TGA can provide critical data on its volatility, decomposition temperatures, and the nature of its degradation products.

The thermal behavior of related binary chlorides, such as magnesium chloride and zirconium tetrachloride, informs the potential decomposition profile of the complex hexachloride. The reduction of zirconium tetrachloride by magnesium is a complex heterogeneous process that involves multiple solid phases and proceeds stepwise through the formation of lower zirconium chlorides. mheavytechnology.com Studies on the magnesio-thermia process show that the interaction between magnesium and zirconium tetrachloride begins at temperatures between 410-470°C. mheavytechnology.com Below 650°C, zirconium tetrachloride is typically reduced only to its lower chlorides. mheavytechnology.com

Furthermore, the presence of hydrates, particularly with the hygroscopic magnesium chloride component, significantly influences the TGA curve. The thermal decomposition of magnesium chloride hexahydrate (MgCl₂·6H₂O) occurs in several distinct steps, involving dehydration and hydrolysis. researchgate.netresearchgate.net

Detailed Research Findings: TGA studies on MgCl₂·6H₂O show a multi-step decomposition process. The analysis reveals that dehydration begins at low temperatures, followed by hydrolysis at higher temperatures, ultimately forming magnesium oxide (MgO). researchgate.netresearchgate.net A typical heating program for such an analysis might involve a constant ramp rate, for instance 1°C per minute, from room temperature up to 500°C in an inert nitrogen atmosphere to monitor the mass loss associated with the release of water and subsequent decomposition. icm.edu.pl

The global kinetics of related reduction processes, such as the formation of zirconium and magnesium chloride, have been effectively studied using thermogravimetric methods. iaea.org A custom-designed thermo-balance operating under a controlled atmosphere can be used to model the transformation, assuming that mass loss is due to the sublimation of volatile species like ZrCl₄. iaea.org Zirconium tetrachloride sublimes from a solid to a vapor at 330°C. mheavytechnology.com TGA can therefore be used to study the sublimation characteristics of MgZrCl₆ or its decomposition products.

The following table outlines the typical decomposition steps observed for magnesium chloride hexahydrate, which could be a potential impurity or precursor.

| Temperature (°C) | Process | Resulting Product |

|---|---|---|

| 69 | Dehydration | MgCl₂·4H₂O |

| 129 | Dehydration | MgCl₂·2H₂O |

| 167 | Dehydration & Hydrolysis | MgCl₂·nH₂O (1≤n≤2) and MgOHCl |

| 203 | Conversion | Mg(OH)Cl·0.3H₂O |

| 235 | Dehydration | MgOHCl |

| 415 | Decomposition | MgO |

This table is based on data from the thermal decomposition of MgCl₂·6H₂O. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and glass transitions, as well as chemical reactions. wikipedia.orgnih.gov

For this compound, DSC analysis would be critical for identifying its melting point, any solid-solid phase transitions, and the enthalpies associated with these events. Such data are vital for understanding the material's thermodynamic properties and processing parameters. The technique is highly sensitive, allowing for the characterization of thermotropic properties of various materials. nih.gov A typical DSC experiment involves heating the sample at a constant rate while monitoring the heat flow, which reveals endothermic (heat absorbing) or exothermic (heat releasing) processes as peaks on the resulting thermogram. mdpi.com

Detailed Research Findings: While specific DSC data for MgZrCl₆ is not readily available, the analysis of related compounds provides a framework for potential studies. For instance, DSC has been extensively used to study the phase transitions of hydrated salts like magnesium chloride hexahydrate, which has a phase transition temperature of around 117°C and is considered a promising phase change material for thermal energy storage. cip.com.cn DSC can be employed to study the stability of a sample to oxidation by running the experiment in an airtight chamber and changing the atmosphere from inert (nitrogen) to oxidative (oxygen). wikipedia.org Any oxidation is observed as a deviation in the baseline signal. wikipedia.org In metals and inorganic compounds, DSC can determine heat capacity and information on melting/solidification, as well as solid-solid transitions like changes in crystal structure. gatech.edu

The following table summarizes the types of thermal events that can be characterized using DSC.

| Thermal Event | Description | Typical DSC Signal |

|---|---|---|

| Melting | Transition from solid to liquid phase. | Endothermic Peak |

| Crystallization | Transition from amorphous or liquid to crystalline solid. | Exothermic Peak |

| Glass Transition | Transition in amorphous solids from a hard, brittle state to a molten or rubber-like state. | Step change in baseline |

| Solid-Solid Phase Transition | Change from one crystal structure to another. | Endothermic or Exothermic Peak |

| Decomposition | Chemical breakdown of the material. | Endothermic or Exothermic Peak(s) |

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high magnification. Scanning Electron Microscopy (SEM) provides detailed images of the surface topography and composition, while High-Resolution Transmission Electron Microscopy (HRTEM) allows for the imaging of the atomic structure of a material.

For this compound, SEM would be used to characterize the particle size, shape, and surface texture of the synthesized powder. This information is crucial for understanding the material's reactivity, packing density, and flow characteristics. SEM images of anhydrous MgCl₂ show particles as large as 200 μm with visible cracks on the surface. researchgate.net HRTEM, on the other hand, would be employed to investigate the crystal structure, identify crystal defects, and verify the presence of different phases at the nanoscale.

Detailed Research Findings: SEM analysis is often coupled with Energy Dispersive X-ray Spectroscopy (EDS) to perform elemental mapping of the sample's surface, confirming the distribution of magnesium, zirconium, and chlorine. acs.orgresearchgate.net Studies on related materials demonstrate the utility of these techniques. For example, SEM has been used to study the morphology of MgCl₂ particles, revealing changes in surface features and particle size after chemical activation. researchgate.net In studies of zirconium-based conversion treatments on magnesium, Field Emission Auger Electron Spectroscopy (FE-AES), a technique related to SEM, has been used to obtain high-resolution mappings of the zirconium oxide coating. iaea.org These analyses can reveal whether the elements are uniformly distributed or if phase segregation has occurred.

Elemental Analysis (e.g., ICP-OES, EDS) for Stoichiometry Verification

Accurate determination of the elemental composition is essential to verify the stoichiometry of this compound and ensure its purity. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Energy Dispersive X-ray Spectroscopy (EDS) are two widely used techniques for this purpose.

ICP-OES is a highly sensitive and accurate technique for quantitative elemental analysis. yu.edu.jo It involves introducing a sample, typically in a liquid form after acid digestion, into an argon plasma, which excites the atoms of the elements present. The excited atoms emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. EDS is often an accessory to an SEM and provides semi-quantitative to quantitative elemental analysis of a specific area of the sample by detecting the characteristic X-rays emitted when the sample is bombarded with an electron beam. yu.edu.jo While SEM-EDS is excellent for micro-scale compositional analysis, ICP-OES is generally more accurate for bulk quantitative measurements. yu.edu.jo

Detailed Research Findings: Studies comparing ICP-OES and SEM-EDS have shown a good correlation between the results obtained by both techniques, though ICP-OES is noted for its higher sensitivity. yu.edu.joresearchgate.net For the analysis of MgZrCl₆, a sample would be digested in acid and then analyzed by ICP-OES to determine the precise concentrations of Mg and Zr. ekb.eg Chlorine content can also be determined by ICP-OES or other methods like ion chromatography. The results are then compared to the theoretical elemental composition to confirm the stoichiometry. ICP-OES has been successfully used to determine zirconium concentrations in various materials, including geological samples and alloys. ekb.egnih.gov

The following table shows the theoretical elemental composition of MgZrCl₆ and provides a template for comparing with experimental results from elemental analysis techniques.

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Weight % | Experimental Weight % (Example) |

|---|---|---|---|---|

| Magnesium | Mg | 24.305 | 7.41% | - |

| Zirconium | Zr | 91.224 | 27.80% | - |

| Chlorine | Cl | 35.453 | 64.79% | - |

| Total | - | 328.247 | 100.00% | - |

Surface-Sensitive Techniques for Interfacial Studies

The surface of a material often dictates its interaction with the environment, including its catalytic activity, corrosion resistance, and interfacial properties. Surface-sensitive techniques are crucial for probing the elemental composition and chemical states of the top few atomic layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a primary technique for surface chemical analysis. It irradiates a sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical (oxidation) state. For this compound, XPS can be used to determine the oxidation states of Mg, Zr, and Cl on the surface, and to detect surface contamination or the formation of oxides and hydroxides due to exposure to air.

Detailed Research Findings: XPS has been effectively used to study the surface chemistry of magnesium alloys treated with zirconium-containing solutions. thermofisher.com Such studies can identify the formation of surface films composed of magnesium hydroxide, zirconium oxide, and oxyfluorides. thermofisher.com The high-resolution spectra of individual elements (e.g., Mg 2p, Zr 3d, Cl 2p, O 1s) can be deconvoluted to identify different chemical species. For instance, the O 1s spectrum can often be resolved into components corresponding to metal oxides, hydroxides, and adsorbed water. researchgate.net In the analysis of magnesium compounds, care must be taken as the Mg 1s peak can be overlapped by chlorine's Auger peak in chlorine-rich environments, making it preferable to analyze the Mg 2s or Mg 2p regions instead. thermofisher.com

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes and Scalable Production

Future research is focused on refining and moving beyond these conventional methods to achieve greater control over product purity, morphology, and efficiency.

Novel Synthetic Approaches: Researchers are investigating alternative synthetic pathways to produce zirconium compounds and related materials. While not yet applied directly to MgZrCl₆, these innovative methods signal a shift in synthetic strategy. For instance, novel anion templation routes have been successfully developed to synthesize complex chloride-selective molecules, demonstrating advanced control over chloride coordination. utas.edu.auresearchgate.net Furthermore, the development of green synthetic routes for producing various acid chlorides without the use of toxic reagents like phosgene (B1210022) or thionyl chloride highlights a broader trend towards safer and more environmentally friendly chemical manufacturing that could be adapted for inorganic complexes. scirp.org

Scalable Production: The scalability of any new synthetic route is paramount for industrial relevance. The existing Kroll process is a testament to successful large-scale production, with pilot plants capable of producing hundreds of pounds of zirconium weekly. aimehq.org Studies on the direct synthesis of zirconium powder by magnesium reduction focus on optimizing process parameters such as reaction temperature and stirring time to enhance the purity and yield of the final product. researchgate.net Future efforts in scalable production will likely focus on continuous rather than batch processes, improving energy efficiency, and minimizing waste streams, potentially through novel reactor designs or by recycling byproducts more effectively. A patent for making a magnesium-zirconium master alloy by reacting zirconium chloride with magnesium in a molten salt bath already points toward modifications of the standard process for specialized applications. google.com

| Process | Reactants | Key Products | Research Focus |

| Kroll Process | Zirconium tetrachloride (ZrCl₄), Magnesium (Mg) | Zirconium (Zr), Magnesium chloride (MgCl₂) | Improving purity, efficiency, and byproduct management. iaea.orgmheavytechnology.comkipt.kharkov.ua |

| Master Alloy Synthesis | Zirconium chloride, Magnesium, Inert salts | Magnesium-Zirconium alloy | Creating zirconium-rich additives for magnesium alloys. google.com |

| Direct Powder Synthesis | Evaporated ZrCl₄, Molten Mg | Zirconium powder | Controlling particle size and purity through process parameters. researchgate.net |

Exploration of Derivatives with Tailored Structural and Electronic Properties

The exploration of derivatives is a critical frontier for unlocking new applications. While derivatives of MgZrCl₆ itself are not yet widely reported, the broader field of zirconium chemistry provides a clear roadmap for how its properties could be tailored. Zirconium tetrachloride is a versatile precursor for a wide range of organozirconium compounds, including zirconocene (B1252598) derivatives, which are significant in catalysis. nih.govwikipedia.org

This principle of modification can be applied to inorganic systems. The strategy of doping zirconium dioxide (ZrO₂) with rare-earth oxides to stabilize specific crystalline phases (e.g., cubic or tetragonal) and enhance thermal or conductive properties is a well-established example of property tailoring. mdpi.commdpi.com This approach of creating mixed-metal oxide systems is analogous to the formation of the bimetallic MgZrCl₆ complex, suggesting that substitution of either the magnesium or zirconium cation, or the chloride anion, could lead to a new family of materials with tunable characteristics.

Investigations into the various polymorphs of zirconia have demonstrated that structural and electronic properties, such as the electronic band gap, are intrinsically linked to the crystal structure. researchgate.net Computational studies using density functional theory (DFT) have been instrumental in understanding these relationships. mdpi.comacs.org Similar principles would govern the properties of MgZrCl₆ and its potential derivatives, where changes in coordination geometry and bond lengths could significantly alter its electronic and optical behavior.

Advanced Computational Modeling for Property Prediction and Materials Design

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating materials discovery. mdpi.com Such methods allow for the prediction of structural, electronic, and thermodynamic properties of materials before their synthesis, saving significant time and resources.

In the context of zirconium chemistry, DFT has been successfully employed to:

Investigate Stability: Determine the relative thermodynamic stability of different zirconium clusters in aqueous solutions, providing insights for developing water-based, sustainable synthesis routes. nih.govlbl.gov

Predict Structural Properties: Calculate ground-state properties like lattice parameters, bulk moduli, and phase transition pressures for various zirconia polymorphs. researchgate.netmdpi.com

Understand Electronic Structure: Analyze the electronic band structure and density of states to predict properties like band gaps, which are crucial for optical and electronic applications. acs.org

Model Coordination: Elucidate the complex coordination environment of the Zr⁴⁺ ion with chelating agents, which is vital for applications in medicinal chemistry. nih.govresearchgate.net

Applying these computational techniques to MgZrCl₆ could predict its fundamental properties, guide the design of new derivatives with targeted functionalities, and model its behavior in different chemical environments. Furthermore, computational models are being developed to understand the degradation and precipitation of magnesium-based materials, which could offer insights into the stability and reactivity of the magnesium component within the complex. researchgate.netnih.gov

| Modeling Technique | Application in Zirconium Chemistry | Potential for MgZrCl₆ |

| Density Functional Theory (DFT) | Calculating structural, electronic, and thermodynamic properties of zirconia and zirconium clusters. researchgate.netacs.org | Predicting lattice parameters, band structure, and stability; guiding derivative design. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of Zr⁴⁺ ions with ligands in solution. nih.govresearchgate.net | Modeling the behavior of the complex in solution or at interfaces. |

| Process Modeling | Simulating the degradation and precipitation of magnesium compounds. researchgate.netnih.gov | Predicting the stability and reaction pathways of the complex under various conditions. |

Integration into Multifunctional Materials Systems and Devices

A major frontier in materials science is the integration of individual compounds into larger, multifunctional systems and devices. While MgZrCl₆ has not yet been incorporated into such systems, research on related zirconium compounds demonstrates significant potential.

A prominent example is the use of zirconium-based metal-organic frameworks (MOFs). Scientists have developed methods to grow thin films of zirconium MOFs on functional substrates like activated carbon spheres and fabrics. acs.orgnih.govnih.gov These composite materials exhibit properties from both components, such as the high surface area of the carbon and the catalytic activity of the MOF, making them effective for applications like the detoxification of chemical warfare agent simulants. acs.orgnih.gov

In electronics and engineering, zirconium-containing alloys are used to enhance material performance. For instance, a copper-zirconium (Cu/Zr) alloy interlayer has been shown to significantly improve the thermal fatigue resistance of materials used in electronic packaging by mitigating mechanical stress between different layers. acs.org Similarly, magnesium-zirconium alloys are valued in the aerospace and motorsports industries for their exceptional lightweight and high-temperature mechanical properties. azom.com These examples suggest that MgZrCl₆ or its derivatives could potentially be used as precursors for creating specialized coatings, catalysts, or composite materials where the combined properties of magnesium and zirconium are advantageous.

Sustainable Chemistry Aspects in Zirconium(IV) Coordination Chemistry

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic processes for inorganic compounds. The primary goals are to reduce the use of hazardous substances, improve energy efficiency, and minimize waste.

For zirconium chemistry, a significant research effort is aimed at developing synthesis methods that can be performed in environmentally benign solvents, such as water. nih.gov Advancing the understanding of how zirconium clusters form and remain stable in aqueous environments is a key challenge being addressed through both experimental work and computational modeling. lbl.gov Success in this area could pave the way for ligand-free, water-based synthesis of zirconium-based materials, drastically reducing the reliance on organic solvents. nih.gov